

Spectroscopic Data and Technical Characterization of 2-Chloro-N-cyclopropylacetamide

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Compound of Interest

Compound Name:	2-chloro-N-cyclopropylacetamide
CAS No.:	19047-31-5
Cat. No.:	B101947

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CAS No: 19047-31-5 | Formula:[ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">](#)

| MW: 133.58 g/mol [\[1\]](#)

Executive Summary

2-Chloro-N-cyclopropylacetamide is a critical alkylating intermediate used primarily in the synthesis of agrochemicals (specifically triazine herbicides) and pharmaceutical scaffolds (e.g., ROCK inhibitors).[\[2\]](#) Its reactivity stems from the electrophilic [ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">](#)

-chloro moiety, making it susceptible to nucleophilic substitution, while the cyclopropyl amide group provides metabolic stability and unique steric properties.[\[1\]](#)

This technical guide provides a comprehensive spectroscopic profile, synthesis workflow, and quality control parameters.[\[2\]](#)[\[1\]](#) It is designed for researchers requiring rigorous

characterization data to validate compound identity and purity during drug development or intermediate scale-up.[2]

Chemical Identity & Physical Properties[1][2]

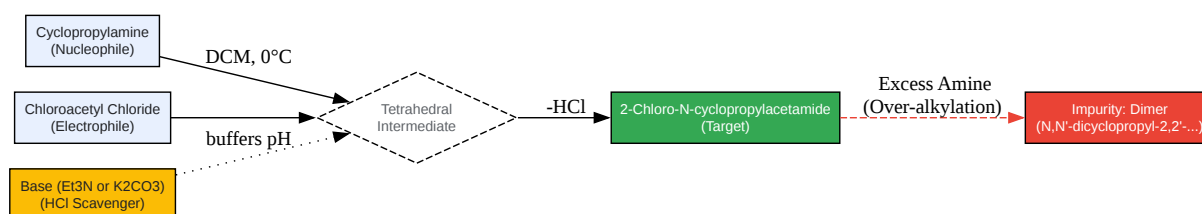
Property	Value	Notes
IUPAC Name	2-chloro-N-cyclopropylacetamide	
CAS Number	19047-31-5	
Appearance	White to pale yellow crystalline solid	Darkens upon prolonged storage without desiccation.[2]
Melting Point	80 – 86 °C	Sharp melting point indicates high purity (>98%).[1]
Solubility	DCM, Methanol, DMSO, Ethyl Acetate	Limited solubility in water; hydrolyzes slowly in aqueous base.[2][1]
Reactivity	Electrophile (Alkylating Agent)	Warning: Potential skin sensitizer and irritant.[2][1]

Synthesis & Sample Preparation

Context: Commercial batches often contain hydrolysis byproducts.[2] For high-precision spectroscopic baselining, in-house synthesis or recrystallization is recommended.[2][1]

Synthesis Pathway (Schotten-Baumann Conditions)

The most robust route involves the acylation of cyclopropylamine with chloroacetyl chloride under basic conditions to scavenge the HCl byproduct.[2]



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Figure 1: Synthesis pathway showing the primary acylation and potential over-alkylation impurity.

Purification Protocol[1]

- Reaction: Dissolve cyclopropylamine (1.0 eq) and Et N (1.1 eq) in dry DCM at 0°C. Add chloroacetyl chloride (1.0 eq) dropwise.
- Workup: Wash organic layer with 1M HCl (removes unreacted amine) followed by sat. NaHCO₃ (removes acid).[1]
- Crystallization: Concentrate in vacuo. Recrystallize from Hexane/EtOAc (4:1) to obtain white needles.[2][1]
- Drying: Vacuum dry at 40°C for 4 hours to remove solvent residues (check via ¹H NMR).

Spectroscopic Analysis (Core Data)

Nuclear Magnetic Resonance (NMR)

Solvent: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Chloroform-d) | Frequency: 400 MHz^[1]

The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H NMR spectrum is characterized by the distinct high-field multiplets of the cyclopropyl ring and the desheilded singlet of the

-chloro group.

H NMR Data

Shift (<code>ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted"></code> , ppm)	Multiplicity	Integral	Assignment	Structural Insight
6.85	Broad s	1H	N-H	Amide proton; shift varies with concentration/solvent.
4.02	Singlet	2H	Cl-CH <code>ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted"></code> -CO	Deshielded by Cl and Carbonyl; characteristic singlet.
2.75	Multiplet	1H	N-CH (Cyclopropyl)	Methine proton; coupling to adjacent CH <code>ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted"></code> groups.
0.82	Multiplet	2H	Ring CH <code>ngcontent-ng-</code>	High-field cyclopropyl

			c1989010908="" protons. _ngghost-ng- c3017681703="" class="inline ng- star-inserted"> (cis)
0.58	Multiplet	2H	Ring CHngcontent-ng- c1989010908="" High-field _ngghost-ng- cyclopropyl c3017681703="" protons. class="inline ng- star-inserted"> (trans)

C NMR Data

Shift (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">, ppm)	Assignment	Environment
167.5	C=O	Amide carbonyl.[1]
42.8	CHngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">-Cl	Alpha-carbon; deshielded by chlorine.
23.1	N-CH	Cyclopropyl methine.[2]
6.5	Ring CHngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">	Cyclopropyl methylene (equivalent carbons).[1]

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance)[2][1]

The IR spectrum confirms the amide functionality and the presence of the alkyl chloride.[2]

Wavenumber	Vibration Mode	Functional Group	Interpretation
3280	Stretching	N-H	Sharp band typical of secondary amides.
3085	Stretching	C-H (Cyclopropyl)	Characteristic "cyclopropyl C-H" >3000 cm ⁻¹ .
1660	Stretching	C=O ^[1] (Amide I)	Strongest band; diagnostic for amides.
1540	Bending	N-H (Amide II)	Coupling of N-H bend and C-N stretch. ^{[2][1]}
790	Stretching	C-Cl	Fingerprint region confirmation of alkyl chloride. ^[2]

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+)

The mass spectrum is dominated by the chlorine isotope pattern and cleavage of the amide bond.^[2]

- Molecular Ion

): Observed at m/z 133 (

Cl) and 135 (

Cl) in a 3:1 ratio.[1]

- Base Peak: Often m/z 56 (Cyclopropylamine fragment) or m/z 77 (Chloroacetyl fragment).[2]
[1]

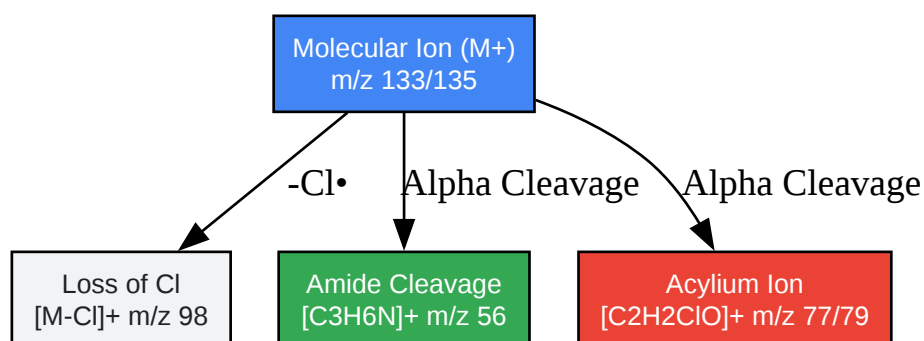
- Fragmentation Pathway:

- M - 35: Loss of Cl radical $[M-Cl]^+$ m/z 98.

m/z 98.

- $[C_3H_6N]^+$ m/z 56

-Cleavage: Breakage of the amide bond yields the cyclopropylamine radical cation (m/z 56) and the acylium ion.



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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three specific impurities are common.

- Cyclopropylamine Hydrochloride: Result of incomplete washing.[2]
 - Detection: Broad NH₂ content-[ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">](#) peaks in NMR (~8.0 ppm); Chloride test (AgNO₃) positive.[1]
- Bis-alkylation Dimer: Reaction of the product with another mole of cyclopropylamine.
 - Detection: Extra cyclopropyl signals in NMR; MS peak at m/z ~154.[2]
- Hydrolysis Product (Chloroacetic Acid): Result of wet storage.[2][1]
 - Detection: Shift of CH₂ content-[ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">](#) singlet in NMR; broad OH stretch in IR (2500-3300 cm⁻¹).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735780, **2-chloro-N-cyclopropylacetamide**. [2] Retrieved from [\[Link\]](#)
- World Intellectual Property Organization (2020). Patent WO2020211751A1: ROCK inhibitors and preparation method and use thereof. [2][1] (Demonstrates usage as intermediate). Retrieved from [\[Link\]](#)
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Sources

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